4,5,7-Trimethyl-2H-chromen-2-one
Overview
Description
4,5,7-Trimethyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by its three methyl groups attached to the chromen-2-one core structure. Chromenes, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
4,5,7-Trimethyl-2H-chromen-2-one is a derivative of coumarin . Coumarins have been found to have a broad spectrum of pharmacological and biochemical activities . .
Mode of Action
It is known that the molecule is essentially planar , which could allow it to interact with various biological targets.
Biochemical Pathways
Coumarin derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cancer .
Pharmacokinetics
The compound’s planar structure could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Coumarin derivatives have been reported to have a variety of effects, including anti-inflammatory, anti-coagulant, and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
Coumarins, the class of compounds it belongs to, are known to interact with various enzymes and proteins
Cellular Effects
Coumarins have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted resorcinols and β-ketoesters in the presence of acidic or basic catalysts. For example, the reaction of 3,5-dimethylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman derivatives .
Scientific Research Applications
4,5,7-Trimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying chromene chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anti-tumor agents.
Industry: The compound is used in the development of dyes, fragrances, and other industrial products.
Comparison with Similar Compounds
4,6,7-Trihydroxy-2H-chromen-2-one: Known for its antioxidant properties.
5,7-Dimethoxy-2H-chromen-2-one: Exhibits antifungal activity.
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin): Used as an anticoagulant.
Uniqueness: 4,5,7-Trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5,7-trimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBIEFXQKSKEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345477 | |
Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-91-6 | |
Record name | 4,5,7-Trimethyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14002-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,7-Trimethyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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